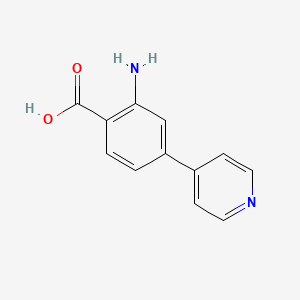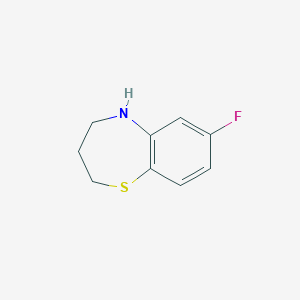![molecular formula C12H14N6S B8722788 [4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine CAS No. 88541-12-2](/img/structure/B8722788.png)
[4-[3-[[(Methylamino)methylene]amino]phenyl]-2-thiazolyl] Guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine is a complex organic compound featuring a thiazole ring, a guanidine group, and a formamidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the guanidine group and the formamidine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine involves its interaction with specific molecular targets and pathways. The thiazole ring and guanidine group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Guanidino-thiazol-4-yl-methylthio)-propionitrile
- 2,4-Disubstituted thiazoles
Uniqueness
N-Methyl-N’-[3-(2-guanidino-4-thiazolyl)-phenyl]-formamidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
88541-12-2 |
|---|---|
Formule moléculaire |
C12H14N6S |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N'-methylmethanimidamide |
InChI |
InChI=1S/C12H14N6S/c1-15-7-16-9-4-2-3-8(5-9)10-6-19-12(17-10)18-11(13)14/h2-7H,1H3,(H,15,16)(H4,13,14,17,18) |
Clé InChI |
MRTUBNJTWHQTJJ-UHFFFAOYSA-N |
SMILES canonique |
CN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


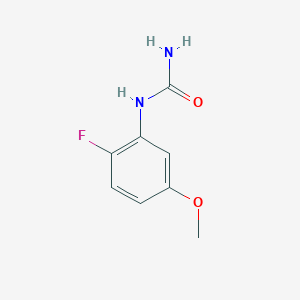


![2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B8722727.png)
![6-(2-Cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8722736.png)
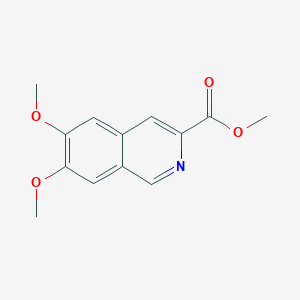
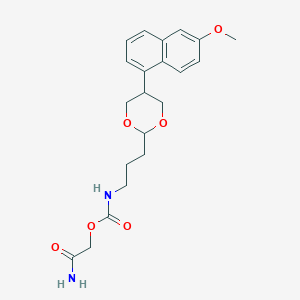


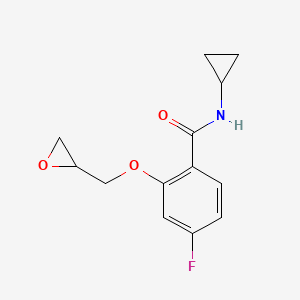
![9-Benzo[b]thiophen-2-yl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8722773.png)
